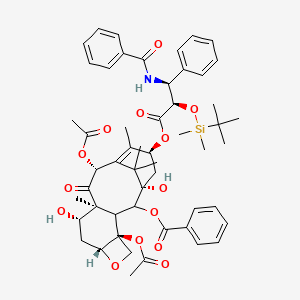

2'-O-TBDMS-Paclitaxel

Description

Propriétés

Numéro CAS |

114655-02-6 |

|---|---|

Formule moléculaire |

C53H65NO14Si |

Poids moléculaire |

968.2 g/mol |

Nom IUPAC |

[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |

Clé InChI |

KIELDCCFMKNOOM-WCCKOENWSA-N |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Synonymes |

2’-O-(tert-Butyldimethylsilyl)taxol; _x000B_ |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-O-TBDMS-Paclitaxel: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-TBDMS-Paclitaxel is a synthetically modified derivative of the potent anticancer agent Paclitaxel (Taxol®). In this derivative, the hydroxyl group at the 2' position of the paclitaxel molecule is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This strategic protection is a cornerstone in the semi-synthesis and chemical modification of paclitaxel, enabling selective reactions at other positions of the complex molecule. This technical guide provides a comprehensive overview of this compound, including its synthesis, deprotection, and characterization. It is intended to serve as a valuable resource for researchers and professionals involved in the development of novel paclitaxel-based therapeutics.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly and subsequent cell cycle arrest and apoptosis. The intricate structure of paclitaxel, with its multiple functional groups, presents a significant challenge for chemical modification. The hydroxyl group at the 2' position is crucial for its biological activity. Therefore, to facilitate the synthesis of novel paclitaxel analogs with improved efficacy, solubility, or tumor-targeting capabilities, it is often necessary to temporarily protect this reactive site.

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a range of reaction conditions and its relatively straightforward removal. The synthesis of this compound allows for the selective modification of other parts of the paclitaxel molecule, such as the C7 hydroxyl group, without affecting the critical 2'-hydroxyl group. Following the desired chemical transformations, the TBDMS group can be selectively removed to restore the active form of the paclitaxel derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₃H₆₅NO₁₄Si | [2] |

| Molecular Weight | 968.17 g/mol | [2] |

| CAS Number | 114655-02-6 | [3] |

| Appearance | White Solid | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane. |

Experimental Protocols

Synthesis of this compound

The protection of the 2'-hydroxyl group of paclitaxel with a TBDMS group is typically achieved by reacting paclitaxel with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).

Materials:

-

Paclitaxel

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve paclitaxel in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMSCl in anhydrous DMF.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.[4]

Deprotection of this compound

The removal of the TBDMS protecting group to regenerate the free 2'-hydroxyl group can be accomplished using various reagents. Two common methods are described below.

Caution: Hydrogen fluoride is highly toxic and corrosive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Hydrogen fluoride-pyridine complex (HF·Py)

-

Pyridine

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in pyridine in a plastic container.

-

Cool the solution in an ice bath and slowly add HF·Py.

-

Stir the reaction mixture at 0°C to room temperature and monitor by TLC.[5]

-

Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting paclitaxel derivative by flash column chromatography.[6]

This method generates anhydrous HCl in situ, which catalyzes the cleavage of the silyl ether.[7][8]

Materials:

-

This compound

-

Anhydrous methanol

-

Acetyl chloride

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous methanol.

-

Cool the solution in an ice bath and add a catalytic amount of acetyl chloride dropwise.

-

Stir the reaction mixture at 0°C to room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

Data Presentation

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

The complex multiplet pattern for the paclitaxel core protons.

-

Characteristic signals for the TBDMS group: a singlet at approximately 0.0 ppm for the two methyl groups on the silicon atom, and a singlet at around 0.8-0.9 ppm for the tert-butyl group.

Expected ¹³C NMR Spectral Features:

-

Resonances corresponding to the carbon atoms of the paclitaxel skeleton.

-

Signals for the TBDMS group: resonances for the methyl carbons attached to silicon at approximately -4 to -5 ppm, and the quaternary and methyl carbons of the tert-butyl group at around 18 ppm and 25 ppm, respectively.

Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 968.2.

Cytotoxicity Data (Comparative)

This compound is primarily a synthetic intermediate and is not expected to possess significant cytotoxic activity due to the protection of the essential 2'-hydroxyl group. The following table provides a comparative overview of the in vitro cytotoxicity (IC₅₀ values) of paclitaxel and some of its 2'-modified derivatives against various cancer cell lines. This data illustrates the importance of the free 2'-hydroxyl group for biological activity.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 15 | [6] |

| MDA-MB-231 | Breast Cancer | 5 - 20 | [6] | |

| A549 | Lung Cancer | 10 - 50 | [6] | |

| 2'-Modified Paclitaxel Analogs | SK-BR-3 | Breast Cancer | Generally higher than Paclitaxel | [11][12] |

| T-47D | Breast Cancer | Generally higher than Paclitaxel | [11][12] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow: Synthesis and Deprotection

Caption: General workflow for the synthesis and deprotection of this compound.

Purification Workflow: Column Chromatography

Caption: A schematic of the purification of this compound using column chromatography.

Paclitaxel's Mechanism of Action: Microtubule Stabilization

Caption: Simplified signaling pathway illustrating the mechanism of action of Paclitaxel.

Conclusion

This compound is an indispensable intermediate in the field of medicinal chemistry and drug development, particularly in the context of creating novel paclitaxel analogs. The selective protection of the 2'-hydroxyl group allows for a wide range of chemical modifications at other positions of the paclitaxel scaffold. This technical guide has provided an overview of the synthesis, deprotection, and characterization of this key intermediate, along with relevant experimental considerations. While specific, comprehensive analytical data for this compound is not extensively documented in publicly available literature, the principles and protocols outlined herein provide a solid foundation for its use in research and development. The continued exploration of paclitaxel's structure-activity relationship, facilitated by intermediates like this compound, holds significant promise for the development of next-generation anticancer therapeutics.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 4. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. scs.illinois.edu [scs.illinois.edu]

2'-O-TBDMS-Paclitaxel chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-TBDMS-Paclitaxel is a synthetically modified derivative of Paclitaxel, a highly effective and widely used chemotherapeutic agent for the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. In this derivative, the hydroxyl group at the 2' position of the paclitaxel molecule is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This modification is a common strategy in medicinal chemistry and organic synthesis to temporarily block the reactive 2'-hydroxyl group, which is known to be crucial for the biological activity of Paclitaxel. The introduction of the bulky TBDMS group is expected to significantly reduce or abolish the cytotoxic activity of the molecule, making this compound a key intermediate in the synthesis of other Paclitaxel derivatives and prodrugs. This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological context of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyldimethylsilyl protecting group on the 2'-hydroxyl of the N-benzoyl-3-phenylisoserine side chain of Paclitaxel.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparison, the properties of the parent compound, Paclitaxel, are also included.

| Property | This compound | Paclitaxel |

| CAS Number | 114655-02-6[1] | 33069-62-4 |

| Molecular Formula | C₅₃H₆₅NO₁₄Si[1] | C₄₇H₅₁NO₁₄[2] |

| Molecular Weight | 968.17 g/mol [1] | 853.9 g/mol [2] |

| Appearance | White Solid[1] | White to off-white crystalline powder[2] |

| Melting Point | Data not available | 213-216 °C |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. | Sparingly soluble in water. Soluble in methanol, ethanol, acetonitrile, and DMSO.[3] |

| Storage Conditions | -20°C[1] | Room temperature, protected from light.[3] |

Experimental Protocols

General Synthesis Protocol:

The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of Paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base and solvent.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

Paclitaxel

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMSCl in anhydrous DMF.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the TBDMS group and the integrity of the Paclitaxel backbone.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the addition of the TBDMS group.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways of Paclitaxel

The biological activity of Paclitaxel is intrinsically linked to its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. The 2'-hydroxyl group of Paclitaxel is critical for this interaction. Protecting this group with a bulky substituent like TBDMS is expected to sterically hinder the binding to β-tubulin, thereby significantly reducing or abrogating its cytotoxic effects. Therefore, this compound is primarily considered a protected intermediate for the synthesis of other Paclitaxel analogs rather than an active pharmaceutical ingredient itself.

Paclitaxel's Mechanism of Action - Microtubule Stabilization:

Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, which stabilizes the microtubule structure and prevents its dynamic instability. This leads to the formation of abnormal microtubule bundles and asters, disrupting the normal formation and function of the mitotic spindle.

Paclitaxel-Induced Microtubule Stabilization Pathway

Caption: Simplified signaling pathway of Paclitaxel-induced microtubule stabilization.

Paclitaxel-Induced Apoptotic Signaling Pathways:

The mitotic arrest triggered by Paclitaxel activates several downstream signaling pathways that converge to induce apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the PI3K/Akt signaling pathway.[4][5]

Paclitaxel-Induced Apoptosis Signaling

Caption: Overview of key signaling pathways involved in Paclitaxel-induced apoptosis.

Conclusion

This compound serves as a valuable synthetic intermediate in the development of novel Paclitaxel-based anticancer agents. Its chemical properties are defined by the presence of the TBDMS protecting group, which is expected to render the molecule biologically inactive by blocking the crucial 2'-hydroxyl group. Understanding the chemistry and handling of this compound is essential for researchers and drug development professionals working on the synthesis and evaluation of new Paclitaxel derivatives with improved therapeutic profiles. The detailed signaling pathways of the parent compound, Paclitaxel, provide the fundamental framework for understanding the structure-activity relationships of its derivatives and for the rational design of next-generation microtubule-targeting agents. Further research to fully characterize the physicochemical and biological properties of this compound would be beneficial for its application in synthetic and medicinal chemistry.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of 2'-O-TBDMS-Paclitaxel from Baccatin III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the semi-synthesis of 2'-O-tert-Butyldimethylsilyl (TBDMS)-Paclitaxel, a crucial intermediate in the development of novel paclitaxel analogs and prodrugs. The synthesis originates from baccatin III, a naturally abundant taxane precursor. This document outlines the strategic protection of hydroxyl groups, coupling with the paclitaxel side-chain, and subsequent selective silylation.

Introduction

Paclitaxel is a potent anti-cancer agent, the semi-synthesis of which from precursors like baccatin III is a cornerstone of its large-scale production.[1][2] The strategic manipulation of protecting groups is critical for achieving high yields and purity. The 2'-hydroxyl group of the paclitaxel side-chain is a key position for derivatization to improve solubility, create targeted drug delivery systems, or develop prodrugs. Protecting this position with a tert-butyldimethylsilyl (TBDMS) group allows for subsequent chemical modifications at other positions of the paclitaxel molecule.

This guide details a common synthetic route, commencing with the selective protection of the C7 hydroxyl of baccatin III, followed by the attachment of the C13 side-chain, and culminating in the selective silylation of the 2'-hydroxyl group.

Overall Synthesis Workflow

The synthesis of 2'-O-TBDMS-Paclitaxel from baccatin III is a multi-step process that can be summarized in the following logical workflow:

Caption: Overall workflow for the synthesis of this compound from baccatin III.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis.

Stage 1: Protection of Baccatin III at the C7-Hydroxyl Group

The selective protection of the C7-hydroxyl group of baccatin III is crucial to prevent side reactions during the subsequent esterification at the C13-hydroxyl. The triethylsilyl (TES) group is a commonly employed protecting group for this purpose.[1][3][4]

Experimental Protocol: Synthesis of 7-O-Triethylsilyl (TES)-Baccatin III

-

Preparation: To a solution of baccatin III in anhydrous pyridine, add triethylsilyl chloride (TESCl) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-O-TES-baccatin III.

| Reagent/Parameter | Molar Ratio/Condition |

| Baccatin III | 1.0 eq |

| Triethylsilyl chloride (TESCl) | 1.5 - 2.0 eq |

| Pyridine | Solvent |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | >90% |

Stage 2: Coupling of 7-O-TES-Baccatin III with the Side-Chain

The esterification of the C13-hydroxyl group of 7-O-TES-baccatin III with a protected side-chain precursor is a key step in the synthesis. The Ojima lactam is a widely used and efficient synthon for this purpose.[5][6]

Experimental Protocol: Coupling with Ojima Lactam

-

Preparation: Dissolve 7-O-TES-baccatin III in anhydrous tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -40 °C to -78 °C) under an inert atmosphere.

-

Anion Formation: Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), dropwise to the solution to deprotonate the C13-hydroxyl group.

-

Coupling: Add a solution of the protected Ojima lactam in anhydrous THF to the reaction mixture.

-

Reaction: Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the protected paclitaxel derivative.

| Reagent/Parameter | Molar Ratio/Condition |

| 7-O-TES-Baccatin III | 1.0 eq |

| Ojima Lactam | 1.2 - 1.5 eq |

| Lithium hexamethyldisilazide (LiHMDS) | 1.1 - 1.3 eq |

| Tetrahydrofuran (THF) | Solvent |

| Temperature | -40 °C to -78 °C |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 80 - 95% |

Stage 3: Deprotection to Yield Paclitaxel

The removal of the protecting groups from the C7-hydroxyl and the side-chain is necessary to obtain paclitaxel.

Experimental Protocol: Deprotection

-

Preparation: Dissolve the protected paclitaxel derivative in a suitable solvent system, such as a mixture of acetonitrile and pyridine.

-

Deprotection: Add hydrofluoric acid-pyridine complex (HF-Py) at 0 °C.

-

Reaction: Stir the reaction at 0 °C to room temperature until the deprotection is complete, as monitored by TLC.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude paclitaxel by recrystallization or column chromatography.

| Reagent/Parameter | Molar Ratio/Condition |

| Protected Paclitaxel Derivative | 1.0 eq |

| Hydrofluoric acid-pyridine (HF-Py) | Excess |

| Acetonitrile/Pyridine | Solvent |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 85 - 95% |

Stage 4: Selective 2'-O-Silylation to this compound

The final step involves the selective protection of the 2'-hydroxyl group of paclitaxel with a TBDMS group. This reaction takes advantage of the higher reactivity of the 2'-hydroxyl compared to the other hydroxyl groups in the molecule.

Experimental Protocol: Synthesis of this compound

-

Preparation: Dissolve paclitaxel in anhydrous dimethylformamide (DMF).

-

Silylation: Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into cold water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

| Reagent/Parameter | Molar Ratio/Condition |

| Paclitaxel | 1.0 eq |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.1 - 1.5 eq |

| Imidazole | 2.0 - 3.0 eq |

| Dimethylformamide (DMF) | Solvent |

| Temperature | Room temperature |

| Reaction Time | 2 - 6 hours |

| Typical Yield | ~90% |

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from baccatin III.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1. C7-OH Protection | Baccatin III | TESCl, Pyridine | 7-O-TES-Baccatin III | >90 |

| 2. Side-Chain Coupling | 7-O-TES-Baccatin III | Ojima Lactam, LiHMDS | Protected Paclitaxel | 80 - 95 |

| 3. Deprotection | Protected Paclitaxel | HF-Pyridine | Paclitaxel | 85 - 95 |

| 4. 2'-OH Silylation | Paclitaxel | TBDMSCl, Imidazole | This compound | ~90 |

| Overall Yield | Baccatin III | This compound | ~60 - 75 |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear sequence of chemical transformations. The logical relationship between the steps is dictated by the need to selectively functionalize specific hydroxyl groups while others are protected.

Caption: Logical flow of the synthetic strategy emphasizing the role of protecting groups.

Conclusion

The semi-synthesis of this compound from baccatin III is a well-established and efficient process that is fundamental to the development of advanced paclitaxel-based therapeutics. This guide provides a detailed framework for researchers and professionals in the field, summarizing the critical steps, experimental protocols, and expected outcomes. The successful execution of this synthesis relies on careful control of reaction conditions and rigorous purification at each stage. The resulting this compound serves as a versatile platform for the synthesis of a wide array of novel anti-cancer agents.

References

- 1. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 4. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 6. Ojima lactam - Wikipedia [en.wikipedia.org]

The Strategic Role of TBDMS as a Protecting Group in Paclitaxel Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The complex, multi-chiral structure of paclitaxel presents a formidable challenge in synthetic organic chemistry. The successful total and semi-syntheses of this potent anti-cancer agent have been landmark achievements, heavily reliant on the strategic use of protecting groups to mask reactive functional moieties. Among these, the tert-butyldimethylsilyl (TBDMS) group has proven to be a versatile and crucial tool for the selective protection of hydroxyl groups, enabling chemists to navigate the intricate synthetic pathways leading to paclitaxel and its analogues. This technical guide provides a comprehensive overview of the role of the TBDMS protecting group in paclitaxel synthesis, detailing its application, the experimental protocols for its introduction and removal, and a comparative analysis of its utility in various synthetic strategies.

The Importance of Hydroxyl Group Protection in Paclitaxel Synthesis

Paclitaxel possesses several hydroxyl groups with varying reactivities, most notably at the C1, C2', C7, and C10 positions of the taxane core and the side chain. The selective protection and deprotection of these hydroxyls are paramount to prevent unwanted side reactions and to direct the synthesis towards the desired product. The TBDMS group, a sterically hindered silyl ether, offers a favorable balance of stability and selective cleavability, making it an ideal choice for specific steps in paclitaxel synthesis.

Key Applications of TBDMS in Paclitaxel Synthesis

The primary applications of the TBDMS protecting group in paclitaxel synthesis are centered on the protection of the C2' and C7 hydroxyl groups.

-

Protection of the C2'-Hydroxyl Group: The C2'-hydroxyl group on the phenylisoserine side chain is crucial for the biological activity of paclitaxel. However, its reactivity can interfere with subsequent synthetic transformations. Protection of the C2'-OH as a TBDMS ether allows for the manipulation of other functional groups, such as the attachment of the side chain to the baccatin III core.[1][2][3]

-

Protection of the C7-Hydroxyl Group: In the semi-synthesis of paclitaxel from baccatin III or 10-deacetylbaccatin III (10-DAB), the selective protection of the C7-hydroxyl group is often a critical step. This allows for modifications at other positions, such as the acetylation of the C10-hydroxyl group. While other silyl groups like triethylsilyl (TES) are also commonly used for this purpose, TBDMS offers a different level of stability and can be employed in orthogonal protection strategies.[4][5]

Experimental Protocols

The following sections provide detailed experimental methodologies for the introduction and removal of the TBDMS protecting group in the context of paclitaxel synthesis.

Protection of Hydroxyl Groups with TBDMS

The protection of hydroxyl groups as TBDMS ethers is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, most commonly imidazole, in an aprotic solvent like dimethylformamide (DMF).

General Experimental Protocol for TBDMS Protection:

To a solution of the hydroxyl-containing paclitaxel precursor in anhydrous DMF are added imidazole and TBDMSCl. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Detailed example for the protection of the 2'-OH group: For the synthesis of 2'-O-TBDMS-paclitaxel, paclitaxel is dissolved in DMF, followed by the addition of imidazole and TBDMSCl. The reaction is stirred for several hours at room temperature.[5]

Deprotection of TBDMS Ethers

The cleavage of the TBDMS ether to regenerate the hydroxyl group can be accomplished under various conditions, offering flexibility in synthetic design.

Experimental Protocol for Deprotection using Hydrogen Fluoride-Pyridine (HF.Py):

The TBDMS-protected compound is dissolved in a suitable solvent such as acetonitrile or a mixture of tetrahydrofuran and pyridine. The solution is cooled to 0 °C, and a solution of HF-pyridine is added dropwise. The reaction is stirred at 0 °C or allowed to warm to room temperature until completion. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.[5]

Experimental Protocol for Deprotection using Tetrabutylammonium Fluoride (TBAF):

The TBDMS-protected substrate is dissolved in a solvent like tetrahydrofuran (THF). A solution of TBAF in THF (typically 1 M) is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the deprotected alcohol.

Experimental Protocol for Deprotection using Acidic Conditions (e.g., p-Toluenesulfonic Acid):

In some cases, acidic conditions can be employed for TBDMS deprotection. The TBDMS-protected compound is dissolved in a solvent such as methanol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then neutralized with a mild base, and the product is isolated after an aqueous workup and purification.

Quantitative Data on TBDMS Protection and Deprotection

The efficiency of TBDMS protection and deprotection steps is crucial for the overall yield of the paclitaxel synthesis. The following tables summarize representative quantitative data from the literature.

Table 1: Yields of TBDMS Protection Reactions in Paclitaxel Synthesis

| Substrate | Hydroxyl Group Protected | Reagents and Conditions | Yield (%) | Reference |

| Paclitaxel | 2'-OH | TBDMSCl, Imidazole, DMF, rt | High | [5] |

| 10-Deacetylbaccatin III derivative | Primary OH | TBDMSCl, Imidazole | 99 |

Table 2: Yields of TBDMS Deprotection Reactions in Paclitaxel Synthesis

| Substrate | Deprotection Conditions | Yield (%) | Reference |

| 2'-TBDMS-Paclitaxel Analogue | HF.Py | High | [5] |

| TBDMS-protected intermediate | p-TsOH, MeOH | 95 |

Role of TBDMS in Major Paclitaxel Synthetic Routes

The TBDMS protecting group has been strategically employed in several key total and semi-synthetic routes to paclitaxel.

Holton's Total Synthesis

In Holton's landmark total synthesis, silyl protecting groups, including TBDMS, were utilized to mask reactive hydroxyl groups during the construction of the complex taxane core. While the most prominent silyl ether in the final steps is a triethylsilyl (TES) group, the principles of selective protection and deprotection are central to the success of the synthesis.

Nicolaou's Total Synthesis

Nicolaou's convergent approach to paclitaxel also relied on a sophisticated protecting group strategy. The use of TBDMS and other silyl ethers was instrumental in the construction of the A and C rings and their subsequent coupling to form the ABC ring system.[6]

Semi-Synthesis from Baccatin III and 10-Deacetylbaccatin III

In the commercially viable semi-synthetic routes, the selective protection of the hydroxyl groups of baccatin III and 10-DAB is a critical challenge. The TBDMS group, along with other silyl ethers, plays a key role in differentiating the reactivity of the C7 and C10 hydroxyls, allowing for the selective acylation and subsequent attachment of the C13 side chain. The choice between different silyl groups often depends on the desired order of deprotection in the synthetic sequence.

Visualizing the Synthetic Strategy: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows involving the TBDMS protecting group in paclitaxel synthesis.

General Workflow for TBDMS Protection and Deprotection

Caption: General workflow of TBDMS protection and deprotection.

Logical Relationship in Selective Protection for Semi-Synthesis

Caption: Logic of TBDMS use in paclitaxel semi-synthesis.

Conclusion

The tert-butyldimethylsilyl (TBDMS) group has established itself as an indispensable tool in the synthetic chemist's arsenal for the construction of complex molecules like paclitaxel. Its robust nature, coupled with the ability for selective removal under specific conditions, provides the necessary control to orchestrate the intricate steps of total and semi-synthesis. The detailed protocols and comparative data presented in this guide underscore the strategic importance of the TBDMS protecting group and provide a valuable resource for researchers and professionals engaged in the development of paclitaxel and its next-generation analogues. A thorough understanding of the principles and practicalities of TBDMS protection chemistry is fundamental to advancing the field of complex natural product synthesis and the discovery of new life-saving therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to 2'-O-TBDMS-Paclitaxel: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-(tert-Butyldimethylsilyl)-Paclitaxel, a key derivative of the widely recognized anti-cancer agent, Paclitaxel. This document details its chemical properties, its role in the synthesis of novel therapeutic agents, and the fundamental biological pathways associated with its parent compound.

Core Compound Data

2'-O-TBDMS-Paclitaxel is a synthetically modified version of Paclitaxel where the hydroxyl group at the 2' position is protected by a tert-butyldimethylsilyl (TBDMS) ether. This protection is a critical step in the chemical synthesis of various Paclitaxel analogs, as the 2'-hydroxyl group is a primary site of biological activity and a common point for structural modification.[1]

| Property | Value |

| CAS Number | 114655-02-6[1][2][3][4] |

| Molecular Formula | C₅₃H₆₅NO₁₄Si[1][2][5] |

| Molecular Weight | 968.17 g/mol [2][5][6] |

| Appearance | White Solid[2] |

| Synonyms | 2'-O-(tert-Butyldimethylsilyl)taxol |

Role in Synthetic Chemistry

The primary utility of this compound lies in its function as a protected intermediate in the synthesis of more complex Paclitaxel derivatives. The 2'-hydroxyl group is essential for the microtubule-stabilizing activity of Paclitaxel.[7] Therefore, protecting this group allows for chemical modifications to be made at other positions on the Paclitaxel molecule without affecting this critical functional group. Once the desired modifications are complete, the TBDMS protecting group can be selectively removed to restore the biological activity of the final compound.

A general workflow for the use of this compound in the synthesis of a new Paclitaxel derivative is outlined below.

References

- 1. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paclitaxel derivatives for targeted therapy of cancer: toward the development of smart taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]

- 7. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Paclitaxel Semi-Synthesis: The Role of Silyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of Paclitaxel, a cornerstone of modern chemotherapy, represents a significant achievement in medicinal chemistry. A critical aspect of this complex process is the strategic use of protecting groups to selectively shield reactive hydroxyl moieties on the baccatin III core, enabling the precise attachment of the C-13 side chain. Among the various classes of protecting groups, silyl ethers have proven to be particularly effective due to their ease of formation, stability under a range of reaction conditions, and tunable lability for selective removal. This technical guide provides an in-depth exploration of the use of silyl protecting groups in the semi-synthesis of Paclitaxel, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflow.

Core Synthesis Strategy: A Stepwise Approach

The semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB), a readily available precursor from the needles of the yew tree, generally follows a well-defined four-step sequence. The strategic use of silyl protecting groups is paramount in the first and final steps of this process.

-

Selective Silylation of the C-7 Hydroxyl Group: The initial and crucial step involves the selective protection of the C-7 hydroxyl group of 10-DAB with a silylating agent. The triethylsilyl (TES) group is a commonly employed protecting group for this purpose. This selective protection is essential to prevent unwanted side reactions at this position during subsequent steps.

-

Acetylation of the C-10 Hydroxyl Group: With the C-7 position protected, the hydroxyl group at the C-10 position is acetylated. This step converts the 10-deacetylbaccatin III core into a baccatin III derivative, which is the direct precursor for the side-chain attachment.

-

Attachment of the C-13 Side Chain: The protected baccatin III derivative is then coupled with a protected form of the C-13 side chain, typically an oxazolidine or a β-lactam precursor. This esterification reaction forms the complete carbon skeleton of Paclitaxel.

-

Deprotection of the Silyl Group: The final step involves the selective removal of the silyl protecting group from the C-7 hydroxyl and any protecting groups on the side chain to yield the final Paclitaxel molecule.

Comparative Analysis of Silyl Protecting Groups

The choice of the silyl protecting group is a critical parameter that can influence the overall efficiency and yield of the semi-synthesis. The stability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom. This allows for a strategy of orthogonal protection, where different silyl groups can be selectively removed under specific conditions.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability | Common Deprotection Reagents |

| Trimethylsilyl | TMS | Low | Low | Mild acid, K₂CO₃/MeOH |

| Triethylsilyl | TES | Moderate | Moderate | Acetic acid, HF-Pyridine |

| tert-Butyldimethylsilyl | TBDMS (TBS) | High | High | TBAF, HF, strong acid |

| Triisopropylsilyl | TIPS | Very High | Very High | TBAF, HF, strong acid |

Quantitative Data on Paclitaxel Semi-Synthesis with Triethylsilyl (TES) Protection

The following table summarizes the reported yields for the key steps in the semi-synthesis of Paclitaxel using the triethylsilyl (TES) protecting group.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| C-7 Silylation | 10-Deacetylbaccatin III | 7-TES-10-deacetylbaccatin III | TES-Cl, Pyridine | High | [1] |

| C-10 Acetylation | 7-TES-10-deacetylbaccatin III | 7-TES-baccatin III | Acetylating agent, Base | High | [1] |

| Side Chain Attachment | 7-TES-baccatin III | 2'-Protected-7-TES-Paclitaxel | Protected side chain, Coupling agent | - | [2] |

| Deprotection | 2'-Protected-7-TES-Paclitaxel | Paclitaxel | HF-Pyridine or other fluoride source | - | [3] |

| Overall Yield | 10-Deacetylbaccatin III | Paclitaxel | - | 70-81% | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the semi-synthesis of Paclitaxel using a triethylsilyl protecting group.

Synthesis of 7-Triethylsilyl-10-deacetylbaccatin III (7-TES-10-DAB)

-

Materials: 10-Deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TES-Cl), Pyridine.

-

Procedure:

-

Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylsilyl chloride (TES-Cl) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 7-TES-10-DAB.

-

Synthesis of 7-Triethylsilyl-baccatin III (7-TES-baccatin III)

-

Materials: 7-TES-10-deacetylbaccatin III, Acetic anhydride, Pyridine or another suitable base.

-

Procedure:

-

Dissolve 7-TES-10-DAB in anhydrous pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting 7-TES-baccatin III is often used in the next step without further purification.

-

Attachment of the C-13 Side Chain

-

Materials: 7-TES-baccatin III, Protected side chain precursor (e.g., a β-lactam), a strong base (e.g., lithium hexamethyldisilazide - LiHMDS), Anhydrous solvent (e.g., THF).

-

Procedure:

-

Dissolve 7-TES-baccatin III in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -40 °C).

-

Slowly add a solution of LiHMDS in THF to the stirred solution.

-

After a short period, add a solution of the protected β-lactam side chain in THF.

-

Allow the reaction to proceed at the low temperature until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the protected Paclitaxel derivative.

-

Deprotection to Yield Paclitaxel

-

Materials: Protected Paclitaxel derivative, Hydrofluoric acid-pyridine complex (HF-Pyridine), Acetonitrile.

-

Procedure:

-

Dissolve the protected Paclitaxel derivative in a mixture of acetonitrile and pyridine.

-

Carefully add HF-Pyridine to the solution at 0 °C.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude Paclitaxel by column chromatography and/or recrystallization.

-

Visualizing the Process: Workflows and Pathways

Paclitaxel Semi-Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the semi-synthesis of Paclitaxel, highlighting the key stages where silyl protecting groups are employed.

Caption: Experimental workflow for Paclitaxel semi-synthesis.

Logical Relationship of Silyl Protecting Group Strategies

This diagram illustrates the concept of orthogonal protection using different silyl groups, allowing for selective deprotection based on their relative stabilities.

Caption: Orthogonal deprotection of silyl ethers.

Conclusion

The use of silyl protecting groups is a cornerstone of the successful semi-synthesis of Paclitaxel. The ability to selectively protect and deprotect the various hydroxyl groups on the baccatin III core with high efficiency is critical for achieving good overall yields of this vital anticancer drug. The triethylsilyl group has been widely adopted for the protection of the C-7 hydroxyl group, offering a balance of stability and ease of removal. Further research into optimizing reaction conditions and exploring other silyl protecting groups continues to be an active area of investigation, with the goal of developing even more efficient and cost-effective synthetic routes to Paclitaxel and its analogues. This guide provides a solid foundation for researchers and professionals in the field to understand and apply these critical synthetic strategies.

References

- 1. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]

- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Key Intermediates in the Total Synthesis of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of paclitaxel (Taxol), a potent anti-cancer agent, has presented a formidable challenge to synthetic organic chemists for decades. The quest for its total synthesis has not only driven innovation in synthetic methodology but has also highlighted the strategic importance of key intermediates that serve as crucial stepping stones in these complex endeavors. This technical guide provides an in-depth analysis of the pivotal intermediates from six seminal total syntheses of paclitaxel, complete with quantitative data, detailed experimental protocols, and logical pathway visualizations to aid researchers in the field.

Introduction

Paclitaxel's complex structure, featuring a tetracyclic core, 11 stereocenters, and a functionally critical C-13 side chain, necessitates highly sophisticated and lengthy synthetic sequences.[1] The successful total syntheses of this natural product are landmark achievements in organic chemistry, each distinguished by its unique strategy for assembling the formidable taxane skeleton. Central to each approach is the construction of key intermediates that encapsulate significant portions of the final structure, streamlining the subsequent transformations. This guide focuses on the pivotal intermediates from the total syntheses reported by Holton, Nicolaou, Danishefsky, Wender, Mukaiyama, and Kuwajima, offering a comparative overview of the strategies and methodologies employed.

I. Holton's Linear Synthesis: From Patchoulene Oxide to a Key ABC-Ring Intermediate

Robert A. Holton's groundbreaking total synthesis, the first to be completed, is a linear approach that commences from the naturally occurring terpene, patchoulene oxide.[2] This strategy leverages the existing carbon framework of the starting material to efficiently construct the A and B rings of the taxane core.

A pivotal moment in this synthesis is the formation of the C-ring through a Chan rearrangement. The key intermediate generated in this sequence is the α-hydroxylactone, which contains the complete ABC-ring system of paclitaxel.

Key Intermediate: α-Hydroxylactone (Holton)

| Parameter | Value | Reference |

| Starting Material | Carbonate ester derived from patchoulene oxide | [2] |

| Key Reaction | Chan Rearrangement | [2] |

| Reagents | Lithium tetramethylpiperidide (LTMP) | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Temperature | -78 °C | [2] |

| Yield | 90% | [2] |

| Subsequent Steps | Dieckmann condensation to form the C-ring | [2] |

Experimental Protocol: Chan Rearrangement (Holton Synthesis)

To a solution of the carbonate ester in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a freshly prepared solution of lithium tetramethylpiperidide (LTMP) in THF is slowly added. The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride). The mixture is then allowed to warm to room temperature, followed by a standard aqueous workup and purification to yield the α-hydroxylactone.[2]

II. Nicolaou's Convergent Synthesis: Uniting A and C Rings

K.C. Nicolaou's approach represents a convergent synthesis, where the A and C rings of paclitaxel are synthesized separately and then coupled.[1] This strategy allows for the independent optimization of the synthesis of each fragment before their union.

A key intermediate in the Nicolaou synthesis is the vinyllithium species derived from the A-ring fragment via a Shapiro reaction. This nucleophilic intermediate is then coupled with an aldehyde precursor of the C-ring.

Key Intermediate: A-Ring Vinyllithium (Nicolaou)

| Parameter | Value | Reference |

| Starting Material | Hydrazone of A-ring ketone | [1] |

| Key Reaction | Shapiro Reaction | [1] |

| Reagents | n-Butyllithium | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | -78 °C to 0 °C | [1] |

| Subsequent Steps | Coupling with C-ring aldehyde | [1] |

Experimental Protocol: Shapiro Reaction and A-C Ring Coupling (Nicolaou Synthesis)

The hydrazone of the A-ring ketone is dissolved in anhydrous THF at -78 °C under an inert atmosphere. Two equivalents of n-butyllithium are added, and the reaction mixture is slowly warmed to 0 °C. After stirring for a designated period, the solution containing the vinyllithium intermediate is cooled back to -78 °C. A solution of the C-ring aldehyde in anhydrous THF is then added dropwise. The reaction is monitored by TLC and, upon completion, quenched with a proton source. Standard workup and purification procedures are then followed to isolate the coupled A-C ring product.[1]

III. Danishefsky's Convergent Approach: A Pre-formed CD-Ring System

Samuel J. Danishefsky's synthesis is another elegant example of a convergent strategy, characterized by the early construction of the CD-ring system of paclitaxel.[3] This approach begins with the readily available Wieland-Miescher ketone.

A key intermediate in this synthesis is the fully functionalized CD-ring fragment, which is then coupled with an A-ring precursor. The crucial B-ring closure is achieved via an intramolecular Heck reaction.

Key Intermediate: Functionalized CD-Ring System (Danishefsky)

| Parameter | Value | Reference |

| Starting Material | Wieland-Miescher Ketone | [3] |

| Key Reaction (B-Ring Closure) | Intramolecular Heck Reaction | [3] |

| Overall Yield to Intermediate | 11.4% (over 15 steps) | [3][4] |

| Subsequent Steps | Coupling with A-ring synthon and B-ring cyclization | [3] |

Experimental Protocol: Intramolecular Heck Reaction (Danishefsky Synthesis)

The experimental protocol for the intramolecular Heck reaction to form the eight-membered B-ring involves the use of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), and a base such as potassium carbonate. The reaction is generally carried out in a solvent like acetonitrile at reflux temperature. The vinyl triflate and terminal alkene functionalities on the coupled ACD-ring precursor undergo cyclization to form the diene of the B-ring.[3]

IV. Wender's Synthesis: A Terpene-Based Strategy

Paul Wender's synthesis commences with the inexpensive and naturally abundant monoterpene, verbenone.[5] This linear approach focuses on the sequential construction of the A, B, and C rings.

A key intermediate in the Wender synthesis is the tricyclic ketone formed after a crucial aldol cyclization reaction to construct the C-ring. This intermediate contains the complete ABC-ring framework.

Key Intermediate: Tricyclic Ketone (Wender)

| Parameter | Value | Reference |

| Starting Material | Verbenone | [5] |

| Key Reaction (C-Ring Formation) | Aldol Cyclization | [5] |

| Key Preceding Step | Grob-type fragmentation to form the AB-ring system | [5] |

| Subsequent Steps | D-ring formation and side-chain addition | [5] |

Experimental Protocol: Aldol Cyclization for C-Ring Formation (Wender Synthesis)

The formation of the C-ring in Wender's synthesis is achieved through an aldol cyclization. The precursor, an aldehyde derived from the AB-ring system, is treated with a base, such as 4-pyrrolidinopyridine, to promote the intramolecular aldol reaction, leading to the formation of the six-membered C-ring and the key tricyclic ketone intermediate.[6]

V. Mukaiyama's Linear Synthesis: Leveraging Aldol Chemistry

Teruaki Mukaiyama's total synthesis is a linear approach that relies heavily on the strategic use of aldol reactions to construct the carbon framework.[7] The synthesis commences with L-serine to establish the initial chirality.

A key intermediate in this synthesis is the bicyclo[6.4.0]dodecanone derivative, which constitutes the BC-ring system of paclitaxel. This intermediate is assembled through a stereoselective Michael addition followed by an intramolecular aldol cyclization.

Key Intermediate: Bicyclo[6.4.0]dodecanone Derivative (Mukaiyama)

| Parameter | Value | Reference |

| Starting Material | 8-membered ring enone derived from L-serine | [7] |

| Key Reactions | Michael Addition and Intramolecular Aldol Cyclization | [7] |

| Reagents (Aldol Cyclization) | Samarium(II) iodide (SmI₂) | [5] |

| Subsequent Steps | A-ring and D-ring formation | [7] |

Experimental Protocol: Intramolecular Aldol Cyclization (Mukaiyama Synthesis)

The intramolecular aldol cyclization to form the BC-ring system is a critical step in Mukaiyama's synthesis. The precursor aldehyde is treated with samarium(II) iodide (SmI₂) to effect the ring closure, yielding the bicyclo[6.4.0]dodecanone intermediate with high stereoselectivity.[5][7]

VI. Kuwajima's Convergent Strategy: A Vinylogous Mukaiyama Aldol Reaction

Isao Kuwajima's total synthesis is a convergent approach that features a unique and powerful key step for the construction of the eight-membered B-ring.[8]

The pivotal transformation is an intramolecular vinylogous Mukaiyama aldol reaction, which forms the strained bridged ring system and the bridgehead double bond in a single step. The key intermediate leading to this reaction is a silyl enol ether tethered to an aldehyde.

Key Intermediate: A-C Ring Coupled Silyl Enol Ether (Kuwajima)

| Parameter | Value | Reference |

| Starting Material | Separately synthesized A and C-ring fragments | [8] |

| Key Reaction | Intramolecular Vinylogous Mukaiyama Aldol Reaction | [8] |

| Subsequent Steps | D-ring formation and side-chain installation | [8] |

Experimental Protocol: Intramolecular Vinylogous Mukaiyama Aldol Reaction (Kuwajima Synthesis)

In this key step, the precursor containing both the silyl enol ether (on the A-ring fragment) and the aldehyde (on the C-ring fragment) is treated with a Lewis acid to promote the intramolecular cyclization. This reaction forges the C9-C10 bond, constructing the eight-membered B-ring and establishing the challenging tricyclic core of paclitaxel in a highly stereocontrolled manner.[8]

Conclusion

The total syntheses of paclitaxel are monumental achievements that have significantly advanced the field of organic chemistry. A thorough understanding of the key intermediates and the strategies employed for their construction is invaluable for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. This guide has provided a detailed overview of these pivotal molecules from six of the most influential total syntheses, offering a valuable resource for the scientific community. The presented quantitative data, experimental protocols, and pathway visualizations are intended to facilitate a deeper understanding and inspire future innovations in the art and science of chemical synthesis.

References

- 1. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 2. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 3. Total Synthesis - The Wender Group at Stanford University [web.stanford.edu]

- 4. [PDF] Total synthesis of taxol | Semantic Scholar [semanticscholar.org]

- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of paclitaxel derivatives

An In-depth Technical Guide on the Physicochemical Properties of Paclitaxel Derivatives

Introduction

Paclitaxel (PTX), a complex diterpenoid originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of modern chemotherapy. Its unique mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells[1][2]. Despite its potent antitumor activity against a wide array of solid tumors, including ovarian, breast, and lung cancers, the clinical application of paclitaxel is significantly hampered by its challenging physicochemical properties.

Foremost among these challenges is its extremely low aqueous solubility. This has necessitated the use of formulation vehicles, such as the Cremophor EL and ethanol mixture in the original Taxol® formulation, which are associated with significant toxicities, including hypersensitivity reactions and neurotoxicity[3]. To overcome these limitations and improve the therapeutic index, extensive research has focused on developing semi-synthetic derivatives of paclitaxel. These derivatives, including docetaxel, cabazitaxel, and tesetaxel, feature targeted structural modifications designed to alter their physicochemical properties, thereby enhancing solubility, improving the pharmacokinetic profile, and overcoming mechanisms of drug resistance[4].

This technical guide provides a comprehensive overview of the core physicochemical properties of paclitaxel and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying biological pathways to facilitate further research and development in this critical area of oncology.

Core Physicochemical Properties and Data

The therapeutic efficacy and safety profile of a drug are intrinsically linked to its physicochemical characteristics. For the taxane class of molecules, properties such as solubility, lipophilicity, and stability are paramount in dictating formulation strategies, pharmacokinetics, and biological activity.

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation. Paclitaxel is classified as a Biopharmaceutics Classification System (BCS) class IV drug, indicating both low solubility and low permeability[5]. Its derivatives have been engineered to address this limitation. Docetaxel, for instance, has a hydroxyl group at the C-10 position instead of paclitaxel's acetate ester, a change that increases its water solubility[6]. Cabazitaxel, while still poorly soluble, was designed with methoxy groups that reduce its affinity for the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance[4].

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), influences a drug's ability to cross cell membranes. A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Stability

The chemical stability of taxanes is crucial for their formulation, storage, and in vivo efficacy. They are susceptible to degradation under various conditions, including acidic and basic pH, high temperature, and light exposure. Stability-indicating analytical methods are therefore essential for quality control. Studies have shown that both docetaxel and cabazitaxel exhibit high stability in common infusion fluids for extended periods[7][8].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of paclitaxel and its major derivatives for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | LogP | Melting Point (°C) |

| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9[9] | ~0.004 mg/mL | 2.5[9] | 213-216 |

| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9[10] | ~0.0127 mg/mL[10] | 2.4[10] | 232[10] |

| Cabazitaxel | C₄₅H₅₇NO₁₄ | 835.9 | ~0.00413 mg/mL[11] | 3.69[11] | 166-168 |

| Tesetaxel | C₄₆H₆₀FN₃O₁₃ | 882.0[12] | Not readily available | 3.3[12] | Not readily available |

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to drug development. The following sections detail standard experimental protocols for determining key parameters for taxane derivatives.

Protocol 1: Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining equilibrium solubility.

Objective: To determine the aqueous solubility of a taxane derivative.

Materials:

-

Taxane compound (powder)

-

Deionized water or buffer of choice (e.g., PBS pH 7.4)

-

Vials with screw caps

-

Isothermal shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Add an excess amount of the taxane compound to a vial, ensuring a solid phase remains after equilibration.

-

Add a known volume of the aqueous solvent (e.g., deionized water).

-

Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours)[13].

-

After equilibration, remove the vials and centrifuge them at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the excess solid[13].

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC).

-

Quantify the concentration of the dissolved taxane in the diluted supernatant using a validated HPLC method.

-

The resulting concentration represents the equilibrium solubility of the compound under the specified conditions.

Protocol 2: Stability-Indicating HPLC Method

This protocol is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Objective: To assess the chemical stability of a taxane derivative under stress conditions.

Materials:

-

Taxane compound solution

-

HPLC system with UV or DAD detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., Methanol:Acetonitrile:Water 40:40:20 v/v/v)[14]. The exact ratio should be optimized for the specific derivative.

-

Acids (e.g., 0.1N HCl), bases (e.g., 0.1N NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies.

Methodology:

-

Forced Degradation:

-

Prepare solutions of the taxane derivative.

-

Expose separate aliquots to various stress conditions: acidic, basic, oxidative, thermal (heat), and photolytic (light exposure).

-

Neutralize the acidic and basic samples after a set incubation period.

-

-

Chromatographic Analysis:

-

Data Analysis:

-

Analyze the resulting chromatograms. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the peak of the parent drug.

-

Calculate the percentage of the remaining parent drug in the stressed samples relative to the control to determine the extent of degradation.

-

Visualization of Mechanisms and Workflows

Mechanism of Action and Signaling Pathways

Paclitaxel and its derivatives exert their cytotoxic effects by disrupting the normal function of microtubules[2]. By binding to the β-tubulin subunit, they promote the assembly of tubulin into hyper-stable, non-functional microtubules, thereby arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis[15][16]. This apoptotic response is mediated by a complex network of intracellular signaling pathways.

The mitotic arrest induced by taxanes activates several downstream signaling cascades that converge on the apoptotic machinery. Key pathways implicated include the PI3K/Akt and MAPK pathways.

Experimental Workflow

The characterization of a new paclitaxel derivative follows a logical workflow, beginning with fundamental property measurement and progressing to biological evaluation.

Conclusion

The development of paclitaxel and its derivatives represents a landmark in cancer chemotherapy. However, the inherent physicochemical challenges of the parent molecule, particularly its poor aqueous solubility, have been a persistent obstacle. Through rational drug design, medicinal chemists have created derivatives like docetaxel, cabazitaxel, and tesetaxel, which exhibit modified physicochemical properties leading to improved formulations, altered pharmacokinetic profiles, and the ability to overcome specific resistance mechanisms. A thorough understanding and precise measurement of these properties—solubility, lipophilicity, and stability—are indispensable for the continued development of safer and more effective taxane-based therapies. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this critical class of anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications | MDPI [mdpi.com]

- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Docetaxel - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ejhp.bmj.com [ejhp.bmj.com]

- 9. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Tesetaxel | C46H60FN3O13 | CID 6918574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

The Core Mechanism of Paclitaxel and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a natural product originally isolated from the Pacific yew tree (Taxus brevifolia), and its semi-synthetic analogues represent a cornerstone of modern cancer chemotherapy. This technical guide provides an in-depth exploration of the core mechanism of action of paclitaxel and its key analogues, including docetaxel, cabazitaxel, larotaxel, ortataxel, and tesetaxel. We will delve into their molecular interactions with tubulin, the consequential effects on microtubule dynamics, and the downstream signaling pathways that lead to cell cycle arrest and apoptosis. This guide is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid researchers and drug development professionals in the field of oncology.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for paclitaxel and its analogues is the disruption of the normal dynamics of cellular microtubules.[1][2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage), a process critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[2]

Paclitaxel and its analogues exert their cytotoxic effects by binding to a specific site on the β-tubulin subunit of the tubulin heterodimer within the microtubule polymer.[3] This binding stabilizes the microtubule, effectively "freezing" it in a polymerized state and preventing its depolymerization.[1][2] This hyper-stabilization of microtubules has profound consequences for the cell, leading to the formation of abnormal microtubule bundles and disrupting the delicate balance of microtubule dynamics required for mitosis.[4] The resulting mitotic arrest, primarily at the G2/M phase of the cell cycle, ultimately triggers programmed cell death, or apoptosis.[5]

Comparative Analysis of Paclitaxel and its Analogues

While all taxanes share the fundamental mechanism of microtubule stabilization, variations in their chemical structures lead to differences in their potency, pharmacokinetic properties, and ability to overcome drug resistance mechanisms.

Paclitaxel: The parent compound, paclitaxel, serves as the benchmark for this class of drugs. Its binding to β-tubulin promotes the assembly of tubulin dimers into microtubules and inhibits their disassembly.[1]

Docetaxel: A semi-synthetic analogue of paclitaxel, docetaxel is considered to be approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization. This increased potency is attributed to a higher binding affinity for β-tubulin.[6]

Cabazitaxel: This second-generation taxane is particularly notable for its ability to overcome resistance to other taxanes, such as paclitaxel and docetaxel. Cabazitaxel is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance in cancer cells.[7]

Larotaxel: Another analogue designed to circumvent P-gp-mediated resistance, larotaxel has shown activity in preclinical models of taxane-resistant tumors.[8][9]

Ortataxel: This second-generation taxane is also a poor substrate for P-gp and has demonstrated activity in taxane-resistant cancer models.[1]